REACTION_CXSMILES
|
[NH:1]1[CH2:11][CH2:10][CH2:9][CH:3](C(OCC)=O)[CH2:2]1.Br[CH2:13][CH2:14][Cl:15].[C:16]([O-:19])([O-])=[O:17].[K+].[K+].[CH3:22][C:23](C)=O>>[Cl:15][CH2:14][CH2:13][N:1]1[CH2:2][CH2:3][CH:9]([C:16]([O:19][CH2:22][CH3:23])=[O:17])[CH2:10][CH2:11]1 |f:2.3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1CC(C(=O)OCC)CCC1
|
Name
|
|
Quantity
|
21.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
27.12 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The resulting residue was treated with H2O (75 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash chromatography (50% Et2O/50% hexane) on silica gel
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCC(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.99 g | |
YIELD: PERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |